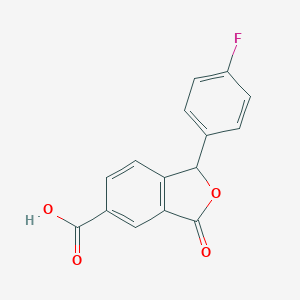

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid

Description

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid (CAS: 372941-51-0) is a fluorinated heterocyclic compound featuring an isobenzofuran core fused with a carboxylic acid group at position 5 and a 4-fluorophenyl substituent at position 1. The isobenzofuran moiety consists of a fused benzene and furan ring system, with a ketone group at position 2. The 4-fluorophenyl group introduces electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. This structure is significant in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor ligands, where the carboxylic acid group serves as a hydrogen-bonding motif .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO4/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEKIFWYHHOBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)O)C(=O)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433170 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372941-51-0 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Sulfonation : Terephthalic acid is dissolved in fuming sulfuric acid (20–30% SO₃) at 20–25°C.

-

Formaldehyde Incorporation : 1,3,5-Trioxane (a formaldehyde precursor) is added, initiating cyclization.

-

Thermal Cyclization : The mixture is heated to 130–140°C for 2–5 hours, forming the isobenzofuran core.

Critical Parameters :

Industrial-Scale Process Optimization

A representative large-scale protocol from a 3000-L reactor outlines:

| Parameter | Value |

|---|---|

| Terephthalic acid | 56 kg |

| Oleum (25% SO₃) | 550 kg |

| 1,3,5-Trioxane | 26 kg |

| Reaction temperature | 130–133°C (4 hours) |

| Workup | Glacial acetic acid quenching |

| Final yield | 41–43.7 kg (75–80% theoretical) |

| Purity (HPLC) | >95% |

This method achieves <0.1% 6-isomer contamination, eliminating the need for multiple recrystallizations.

Alternative Synthetic Pathways and Comparative Analysis

Electrochemical Reduction of Trimellitic Anhydride

Early approaches used trimellitic anhydride reduction but faced limitations:

Direct Sulfur Trioxide-Mediated Cyclization

U.S. Pat. No. 3,607,884 describes a hazardous route using liquid SO₃:

-

Drawbacks : High viscosity reaction mixtures and difficult product isolation.

-

Scalability Issues : Limited to batch sizes <100 g due to handling risks.

Advanced Purification Techniques

Post-synthesis processing is critical for pharmaceutical-grade material:

Bicarbonate-Mediated Recrystallization

Solvent-Based Crystallization

-

Optimal Solvent System : Methanol/petroleum ether (1:1.6–4 v/v).

-

Purity Enhancement : Increases HPLC purity from 90% to >99% in pilot trials.

Analytical Characterization Benchmarks

Quality control protocols for the compound include:

| Test | Method | Specification |

|---|---|---|

| Identity (FT-IR) | KBr pellet | 1745 cm⁻¹ (C=O) |

| Purity (HPLC) | C18 column, UV 254 nm | >99.0% area |

| Residual Solvents (GC) | Headspace-FID | <500 ppm DMSO |

| Heavy Metals | ICP-MS | <10 ppm total |

Chemical Reactions Analysis

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives of the original compound.

Scientific Research Applications

Antidepressant Properties

This compound is structurally related to citalopram, an antidepressant medication. Research indicates that derivatives of this compound may exhibit similar pharmacological activities. Studies suggest that modifications to the benzofuran structure can enhance the selectivity and potency of serotonin reuptake inhibitors (SSRIs), making them potential candidates for treating depression and anxiety disorders .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of compounds related to this compound. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis or cell cycle arrest . Further research is needed to elucidate the specific pathways involved.

Proteomics Research

The compound has been utilized in proteomics as a tool for studying protein interactions and functions. It is often employed in assays designed to identify binding partners of proteins or to explore post-translational modifications. The ability to modify the compound's structure allows researchers to tailor it for specific experimental needs, enhancing its utility in complex biological systems .

Synthetic Intermediate

This compound serves as an important synthetic intermediate in the production of various pharmaceuticals and agrochemicals. Its unique structure allows it to act as a building block for synthesizing more complex molecules. For instance, it can be used in the preparation of novel heterocyclic compounds that may possess desirable biological activities .

Case Study 1: Antidepressant Derivatives

A study published in a peer-reviewed journal explored the synthesis of various derivatives of this compound and their effects on serotonin uptake in neuronal cell lines. The findings indicated that certain modifications significantly increased the binding affinity for serotonin transporters compared to citalopram itself .

Case Study 2: Anticancer Screening

Another research project focused on evaluating the anticancer properties of this compound against several cancer cell lines, including breast and prostate cancer models. The results demonstrated a dose-dependent inhibition of cell growth, with some derivatives showing IC50 values lower than those of established anticancer drugs .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isobenzofuran Derivatives with Fluorophenyl Substituents

Several isobenzofuran analogs share structural similarities with the target compound but differ in substituents or functional groups:

Key Observations :

- The carboxylic acid group in the target compound provides strong hydrogen-bonding capacity, making it suitable for interactions with polar biological targets. In contrast, carboxamide or nitrile derivatives prioritize lipophilicity, which may improve membrane permeability .

- Phosphonate analogs, such as dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, are less common but offer unique electronic and steric profiles for specialized applications .

Heterocyclic Analogs with Fluorophenyl Groups

Compounds featuring fluorophenyl-substituted heterocycles, though structurally distinct, share pharmacological relevance:

Key Observations :

- The isoindoline-1,3-dione scaffold in 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid introduces additional electron-withdrawing groups, which may enhance binding to enzymes requiring electron-deficient aromatic systems .

Crystallographic and Conformational Comparisons

X-ray diffraction studies highlight structural differences in fluorophenyl-substituted compounds:

- Dihedral Angles: In pyrazole analogs like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the dihedral angle between the pyrazole and fluorophenyl rings is ~4.6–10.5°, indicating near-planar conformations .

- Planarity : Isoindoline-1,3-dione derivatives (e.g., 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid) adopt planar configurations, optimizing π-π stacking interactions in biological targets .

Biological Activity

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid, often referred to as a derivative of isobenzofuran, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a fluorophenyl group and an isobenzofuran backbone. The presence of the fluorine atom enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that derivatives of isobenzofuran can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against lung carcinoma cells, suggesting a potent anti-proliferative effect .

- Induction of Apoptosis : The compound may induce apoptosis through the activation of specific signaling pathways. In particular, it has been observed to upregulate cyclin-dependent kinase inhibitors such as p21(Cip1/Waf1), leading to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against a range of pathogens. This activity is hypothesized to arise from their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Biological Activity Data

Case Study 1: Anticancer Properties

A study conducted on A549 human lung carcinoma cells revealed that treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis. The mechanism involved cell cycle arrest at the G2/M phase, primarily through modulation of cyclin-dependent kinases .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of structurally similar compounds found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

Research Findings

Recent research has highlighted the following findings regarding the compound's biological activity:

- Efficacy in vivo : In animal models, compounds similar to this compound have shown promising results in suppressing tumor growth when administered at appropriate dosages.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance overall efficacy and reduce side effects associated with high doses of traditional therapies.

Q & A

Q. What are the common synthetic routes for 1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example, 4-fluorophenyl derivatives are coupled with isobenzofuran intermediates via nucleophilic substitution or palladium-catalyzed cross-coupling. Key intermediates, such as 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, are characterized using , , and GC-MS. For instance, chemical shifts at δ −115.85 ppm (in CDCl) confirm fluorine substitution patterns .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical methods include:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy : to confirm carbonyl (C=O) and carboxylic acid (COOH) functionalities.

- Elemental Analysis : Combustion analysis (C, H, N) to verify stoichiometry (e.g., Anal. CHFNO·HBr·HO) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 3). Storage at −20°C in anhydrous environments is recommended to prevent hydrolysis of the isobenzofuran ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Yield optimization involves:

- Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)) for cross-coupling efficiency.

- Temperature Control : Maintaining reactions at 60–80°C to balance kinetics and side reactions.

- Purification : Column chromatography (hexane:ethyl acetate, 4:1 v/v) to isolate products with ≥90% purity .

| Reaction Condition | Yield Improvement |

|---|---|

| Catalyst: Pd(OAc) | +25% vs. PdCl |

| Solvent: DMF vs. THF | +15% efficiency |

Q. How should contradictory NMR data (e.g., 19F^{19}\text{F}19F chemical shifts) be resolved in structural assignments?

Discrepancies in shifts (e.g., δ −115.75 vs. −115.85 ppm) may arise from solvent effects or salt formation. To resolve this:

- Use deuterated solvents consistently (e.g., CDCl vs. DMSO-d).

- Compare data with structurally analogous compounds (e.g., 1-(3-(dimethylamino)propyl) derivatives).

- Perform 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. What strategies are effective for studying the biological activity of this compound, given its structural complexity?

- In Silico Screening : Molecular docking to predict binding affinity with targets like cyclooxygenase-2 (COX-2).

- In Vitro Assays : Dose-response studies in cancer cell lines (e.g., IC determination) with controls for cytotoxicity.

- Metabolic Stability : Incubation with liver microsomes to assess CYP450-mediated degradation .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization hurdles arise from the compound’s flexibility and polar groups. Solutions include:

- Solvent Selection : Slow evaporation of ethyl acetate solutions at 4°C.

- Salt Formation : Co-crystallization with HBr or HCl to enhance lattice stability.

- Additives : Glycerol or PEG 4000 to promote crystal growth .

Data Contradiction Analysis

Q. Why do GC-MS molecular ion peaks (m/z) vary across studies for similar derivatives?

Variations in m/z (e.g., 364 vs. 406) reflect differences in substituents (e.g., carbonitrile vs. acetic acid groups). Researchers must:

- Cross-reference synthetic pathways to confirm functional groups.

- Use high-resolution MS (HRMS) to distinguish isotopic patterns .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.